molecular formula C8H11N3O6 B097385 2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole CAS No. 17306-43-3

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole

Cat. No. B097385
CAS RN: 17306-43-3
M. Wt: 245.19 g/mol
InChI Key: GEPYEWPQCQPUJN-DBRKOABJSA-N
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Description

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole is a chemical compound that is part of the nitroimidazoles group . Nitroimidazoles are pharmacophoric groups responsible for important antiparasitic activity against several infectious diseases . This compound is found in some antiparasitic drugs and is one of the main moieties responsible for the biological activities exhibited .


Synthesis Analysis

The synthesis of imidazoles, including 2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole, has been a topic of interest in recent years . An efficient methodology for the synthesis of 2-nitro-1-vinyl-1H-imidazole has been described, which involves a simple and direct approach . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole .


Molecular Structure Analysis

The molecular formula of 2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole is C8H11N3O6 . It has an average mass of 245.189 Da and a monoisotopic mass of 245.064789 Da .


Chemical Reactions Analysis

Imidazoles, including 2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole, are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYEWPQCQPUJN-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azomycin riboside

CAS RN

17306-43-3
Record name 2-Nitro-1-β-D-ribofuranosyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17306-43-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-1-ribofuranosylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-nitro-1-β-D-ribofuranosyl-1H-imidazole
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